4-Fluoro-2-n-pentoxybenzoic acid
Description
4-Fluoro-2-n-pentoxybenzoic acid (C₁₂H₁₅FO₃) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 4-position and an n-pentoxy group (–O–C₅H₁₁) at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the lipophilic nature of the alkoxy chain, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-fluoro-2-pentoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYVOLZVNQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, where a 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom . The pentoxy group can be introduced through etherification reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of 4-fluoro-2-n-pentoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-n-pentoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Fluoro-2-n-pentoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-n-pentoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects. The pentoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 4-fluoro-2-n-pentoxybenzoic acid and structurally related benzoic acid derivatives:
Key Observations:
- Acidity: The electron-withdrawing fluorine at position 4 lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). Alkoxy groups (e.g., n-pentoxy) further modulate acidity by resonance effects, though less strongly than halogens .
- Lipophilicity: The n-pentoxy group significantly increases logP compared to shorter alkoxy chains (e.g., methoxy) or polar substituents (e.g., –OH, –NH₂), enhancing membrane permeability .
- The n-pentoxy chain may extend half-life by resisting rapid metabolic cleavage .
Crystallographic and Hydrogen-Bonding Trends
- 4-Fluoro-2-(phenylamino)benzoic acid () crystallizes in a triclinic system (space group P1) with two independent molecules forming acid dimers via O–H⋯O interactions. The dihedral angle between aromatic rings (52.65–55.63°) indicates steric hindrance from the phenylamino group .
- By contrast, This compound is expected to adopt a planar conformation due to the flexibility of the n-pentoxy chain, favoring intermolecular Van der Waals interactions over rigid H-bonding networks.
Biological Activity
4-Fluoro-2-n-pentoxybenzoic acid is a derivative of benzoic acid that has garnered interest due to its potential biological activities. This compound is part of a larger class of fluorinated benzoic acids, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with n-pentanol in the presence of a suitable catalyst. The general reaction can be outlined as follows:
- Reactants : 4-Fluorobenzoic acid and n-pentanol.
- Catalyst : Acid catalyst (e.g., sulfuric acid).
- Conditions : Reflux in an organic solvent (e.g., ethanol) for several hours.
The product can be purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have shown that derivatives of fluorinated benzoic acids, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 | |
| Pseudomonas aeruginosa | 62.5 |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated notable cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Membrane Disruption : The hydrophobic nature of the n-pentoxy group can facilitate membrane penetration, disrupting cellular integrity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of fluorinated benzoic acids showed that compounds similar to this compound have a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .
- Cytotoxicity in Cancer Research : Research published in a peer-reviewed journal highlighted the potential use of this compound in targeted cancer therapies, showing promising results in reducing tumor cell viability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
